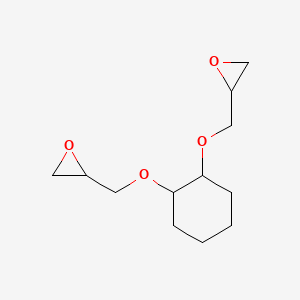
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane
Overview
Description
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane, also known as DGEBA (diglycidyl ether of bisphenol A), is a widely used epoxy resin in various industries. It is a colorless, viscous liquid that is soluble in many organic solvents. DGEBA is a versatile compound that has found applications in adhesives, coatings, composites, and electronics.
Mechanism of Action
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane undergoes a ring-opening reaction with various curing agents, such as amines, anhydrides, and acids. The reaction leads to the formation of a crosslinked network, resulting in the final cured product. The curing process can be tailored to achieve specific mechanical, thermal, and chemical properties. The reaction mechanism of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane has been extensively studied using spectroscopic and computational methods.
Biochemical and Physiological Effects
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane and its curing agents can cause skin and respiratory irritation upon exposure. However, 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is not considered a carcinogen or mutagen. The biodegradation of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane in the environment is slow, and its accumulation can lead to environmental pollution. The toxicity and biodegradability of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane can be improved by using biodegradable curing agents or incorporating biodegradable components.
Advantages and Limitations for Lab Experiments
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is a widely used epoxy resin in various lab experiments due to its versatility and availability. It can be easily synthesized and purified, and its properties can be tailored by using different curing agents. However, 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is not suitable for experiments that require biocompatibility or biodegradability. Its toxicity and slow biodegradation can limit its use in environmental studies.
Future Directions
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane and its derivatives have a wide range of potential applications in various fields. Future research can focus on improving the biocompatibility and biodegradability of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane-based materials. The development of new curing agents and modification of the curing process can lead to the synthesis of novel 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane-based materials with tailored properties. The use of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane in drug delivery and tissue engineering can be further explored by incorporating bioactive components or developing new fabrication techniques. The environmental impact of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane and its alternatives can be studied to develop sustainable materials.
Conclusion
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is a versatile compound that has found applications in various industries. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane is a promising material for composite fabrication, biomedical applications, and other fields. Future research can focus on improving its properties and developing sustainable alternatives.
Scientific Research Applications
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane has been extensively studied for its mechanical, thermal, and electrical properties. It is a popular material for composite fabrication due to its high strength, stiffness, and toughness. 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane-based composites are used in aerospace, automotive, and construction industries. 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane has also been investigated for its biomedical applications, such as drug delivery and tissue engineering. The biocompatibility of 1,2-Bis(oxiran-2-ylmethoxy)cyclohexane can be improved by modifying its surface chemistry or incorporating biodegradable components.
properties
IUPAC Name |
2-[[2-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYXQFBTCCSKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)OCC2CO2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555725 | |
| Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(oxiran-2-ylmethoxy)cyclohexane | |
CAS RN |
37763-26-1 | |
| Record name | 2,2'-[Cyclohexane-1,2-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



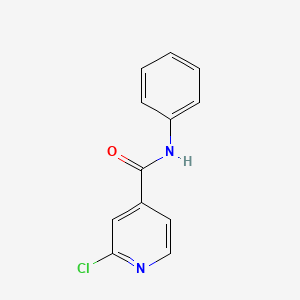

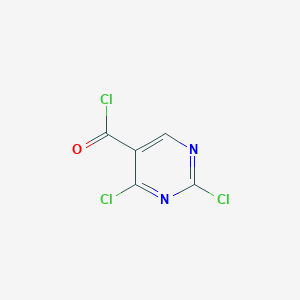

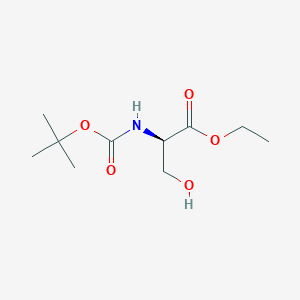
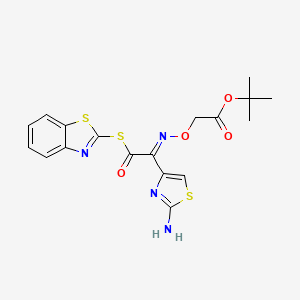
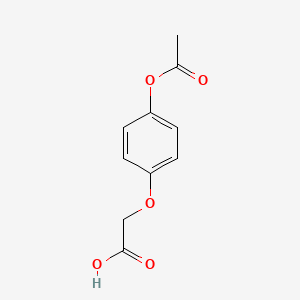
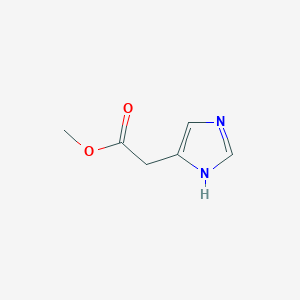
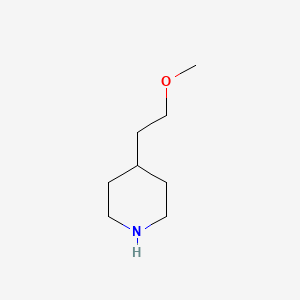

![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)


![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)